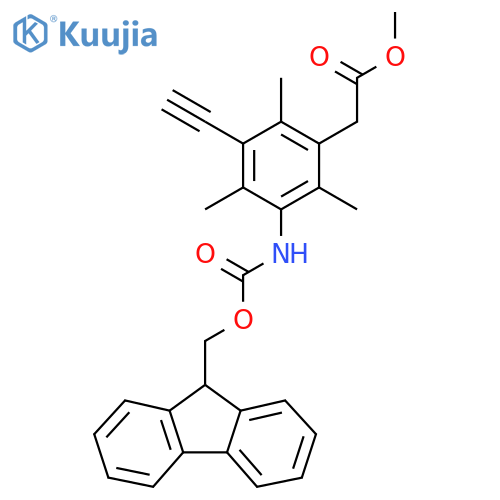

Cas no 2418721-45-4 (methyl 2-3-ethynyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,4,6-trimethylphenylacetate)

methyl 2-3-ethynyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,4,6-trimethylphenylacetate 化学的及び物理的性質

名前と識別子

-

- 2418721-45-4

- methyl 2-[3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,4,6-trimethylphenyl]acetate

- EN300-26631801

- methyl 2-3-ethynyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,4,6-trimethylphenylacetate

-

- インチ: 1S/C29H27NO4/c1-6-20-17(2)25(15-27(31)33-5)19(4)28(18(20)3)30-29(32)34-16-26-23-13-9-7-11-21(23)22-12-8-10-14-24(22)26/h1,7-14,26H,15-16H2,2-5H3,(H,30,32)

- InChIKey: OBIPKJHWTHYKPW-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C(C)=C(C#C)C(C)=C(CC(=O)OC)C=1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 453.19400834g/mol

- どういたいしつりょう: 453.19400834g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 764

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.7

- トポロジー分子極性表面積: 64.6Ų

methyl 2-3-ethynyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,4,6-trimethylphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26631801-1.0g |

methyl 2-[3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,4,6-trimethylphenyl]acetate |

2418721-45-4 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26631801-1g |

methyl 2-[3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,4,6-trimethylphenyl]acetate |

2418721-45-4 | 1g |

$0.0 | 2023-09-12 |

methyl 2-3-ethynyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,4,6-trimethylphenylacetate 関連文献

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

methyl 2-3-ethynyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,4,6-trimethylphenylacetateに関する追加情報

Compound CAS No. 2418721-45-4: Methyl 2-3-Ethynyl-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,4,6-trimethylphenylacetate

The compound with CAS No. 2418721-45-4, named methyl 2-3-ethynyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,4,6-trimethylphenylacetate, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an ethynyl substituent, and multiple methyl groups attached to a phenyl ring. The presence of these functional groups makes it a versatile building block for advanced chemical synthesis and drug design.

Recent studies have highlighted the importance of Fmoc groups in protecting amino functionalities during peptide synthesis. The Fmoc moiety in this compound serves as an excellent protecting group due to its stability under basic conditions and ease of removal under acidic conditions. This property makes the compound particularly useful in the synthesis of complex peptides and proteins, where precise control over amino group protection is critical. Additionally, the ethynyl group within the molecule introduces alkyne functionality, which can participate in click chemistry reactions such as copper-catalyzed azide–alkyne cycloaddition (CuAAC). This reactivity opens up possibilities for incorporating the compound into larger molecular frameworks or conjugating it with other biomolecules for diagnostic or therapeutic purposes.

The trimethylphenyl core of the compound adds further complexity and functionality to its structure. The multiple methyl substituents contribute to the molecule's hydrophobicity, which can influence its solubility properties and interactions with biological systems. This feature is advantageous in designing drugs that require specific lipid solubility profiles for effective delivery across cellular membranes. Furthermore, the combination of Fmoc, ethynyl, and trimethylphenyl groups creates a unique molecular architecture that can serve as a platform for exploring novel chemical reactions or developing new materials with tailored properties.

From a synthetic chemistry perspective, the preparation of this compound involves multi-step reactions that showcase modern organic synthesis techniques. The construction of the Fmoc group typically involves coupling reactions between fluorenylmethanol and carbonyl compounds under acidic conditions. The introduction of the ethynyl group may require Sonogashira coupling or other alkyne-forming reactions, while the methyl substituents on the phenyl ring can be introduced through Friedel-Crafts alkylation or related methods. The overall synthesis strategy demonstrates the power of convergent synthesis, where individual building blocks are assembled into a final product through well-defined reaction sequences.

In terms of applications, this compound holds promise in several areas. Its use as a precursor for peptide synthesis has already been mentioned; however, it could also find utility in the development of small-molecule inhibitors or modulators for specific biological targets. For instance, the alkyne functionality could be exploited to create bioorthogonal crosslinking agents or imaging probes for studying protein interactions in vivo. Additionally, the hydrophobic nature of the molecule may make it suitable for use in drug delivery systems or as a component in polymeric materials with specific mechanical or electronic properties.

Recent advancements in computational chemistry have also enabled researchers to predict the behavior of such complex molecules more accurately. Molecular modeling studies can provide insights into the conformational flexibility of the compound, its potential binding modes with target proteins, and its stability under various reaction conditions. These computational tools complement experimental approaches and accelerate the discovery process by identifying promising leads early in the development pipeline.

In conclusion, CAS No. 2418721-45-4 represents a sophisticated organic molecule with diverse functional groups that offer numerous opportunities for chemical innovation. Its structure lends itself to applications in peptide synthesis, drug design, materials science, and beyond. As research continues to uncover new synthetic methods and functional applications for such compounds, their role in advancing scientific knowledge and technological progress will undoubtedly grow.

2418721-45-4 (methyl 2-3-ethynyl-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,4,6-trimethylphenylacetate) 関連製品

- 946220-61-7(2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)

- 2171158-33-9((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-3-hydroxypropanoic acid)

- 1806964-11-3(Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate)

- 74684-87-0(N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine)

- 1542264-41-4(1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-)

- 2866254-38-6((3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride)

- 754165-50-9(4-Amino-3-cyclopropylbenzoic acid)

- 58336-25-7(7-amino-1-methyl-1,2-dihydroquinolin-2-one)

- 2171768-32-2(3-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-difluoropropanoic acid)

- 293736-67-1(Berubicin hydrochloride)